(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide
Description
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative featuring a cyclohexyl scaffold substituted with acetyl-methyl-amino and 2-aminopropionamide groups. Its molecular formula is C₁₂H₂₃N₃O₂ (molar mass: 241.33 g/mol) . It has been cataloged under CAS number 1354020-12-4 and is often studied in medicinal chemistry for its structural versatility .
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(methyl)amino]cyclohexyl]-2-aminopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(13)12(17)14-10-4-6-11(7-5-10)15(3)9(2)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,17)/t8-,10?,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGBCUAPMOKOQ-PUSIOWJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the acetyl-methyl-amino group: This step involves the acetylation of an amine group followed by methylation.
Attachment of the amino-propionamide moiety: This is usually done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of cyclohexane-based propionamide derivatives, with variations in substituents on the cyclohexyl ring and the amino-acyl side chain. Key analogues include:
Key Observations:
Substituent Bulk and Hydrophobicity: The target compound’s acetyl-methyl-amino group (C₁₂H₂₃N₃O₂) offers moderate steric bulk compared to bulkier analogues like benzyl-cyclopropyl-amino (C₁₉H₂₉N₃O) or acetyl-isopropyl-amino (C₁₄H₂₇N₃O₂) . This impacts solubility and membrane permeability.
Aromatic vs.
Stereochemical Consistency : All listed analogues retain the (S)-configuration at the propionamide moiety, suggesting a conserved role of chirality in biological activity .
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : The target compound (241.33 g/mol) falls within the optimal range for drug-likeness (≤500 g/mol), similar to its analogues (206–315 g/mol).
- Polar Surface Area (PSA) : Compounds with 4-methoxy-benzyl (CAS 153117-08-9) or 4-methyl-benzyl (CAS 1016698-16-0) substituents likely have higher PSA due to polar methoxy/methyl groups, affecting blood-brain barrier penetration .
- LogP: The target compound’s LogP (predicted ~1.5) is lower than analogues with hydrophobic groups like benzyl-cyclopropyl-amino (predicted ~2.8), suggesting reduced lipid solubility .
Biological Activity
(S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and data tables that illustrate its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is C12H23N3O2, with a molecular weight of approximately 239.34 g/mol. The synthesis involves several steps starting from readily available precursors, which may include oxidation, reduction, and substitution reactions to form the desired amide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide may act as an inhibitor or modulator in various biochemical pathways, potentially influencing signal transduction and metabolic regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest it may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Effects : It has been explored for its analgesic properties, which could be beneficial in pain management therapies.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers | |
| Analgesic | Pain relief comparable to standard analgesics | |
| Enzyme inhibition | Modulation of enzyme activity in metabolic pathways |
Case Study: Analgesic Efficacy
In a controlled study involving animal models, (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide was administered to assess its analgesic effects. Results indicated a notable reduction in pain response compared to the control group, suggesting its potential as an effective analgesic agent.
Pharmacological Applications
Due to its diverse biological activities, (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide has several potential applications in pharmacology:
- Therapeutic Development : Its anti-inflammatory and analgesic properties position it as a candidate for drug development aimed at pain relief and inflammation control.
- Biochemical Probing : The compound can serve as a biochemical probe in enzymatic studies, aiding in the understanding of metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
